Cas no 90923-79-8 (3-aminonaphthalen-1-ol)

3-Aminonaphthalen-1-ol is a versatile aromatic compound featuring both amino and hydroxyl functional groups on a naphthalene backbone. Its bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of dyes, pigments, and fluorescent markers. The compound exhibits strong reactivity in electrophilic substitution and coupling reactions, enabling its use in the development of complex heterocyclic systems. Its solubility in polar organic solvents facilitates handling in laboratory and industrial settings. Additionally, 3-aminonaphthalen-1-ol serves as a precursor for pharmaceuticals and agrochemicals due to its ability to form stable derivatives. The compound’s stability under controlled conditions ensures consistent performance in synthetic applications.
3-aminonaphthalen-1-ol structure
3-aminonaphthalen-1-ol structure
Product Name:3-aminonaphthalen-1-ol
CAS No:90923-79-8
MF:C10H9NO
MW:159.184562444687
MDL:MFCD02181028
CID:798979
PubChem ID:23423083
Update Time:2025-06-08

3-aminonaphthalen-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol,3-amino-
    • 3-aminonaphthalen-1-ol
    • 1-Naphthol, 3-amino- (7CI)
    • 3-Amino-1-naphthalenol (ACI)
    • 1-Hydroxy-3-naphthylamine
    • 3-Amino-1-naphthalenol
    • SY315727
    • MFCD02181028
    • EN300-316203
    • SCHEMBL688181
    • QMIJLOSXZVDDAT-UHFFFAOYSA-N
    • SB76233
    • 90923-79-8
    • 1-Naphthalenol,3-amino-(9CI)
    • 3-aminonaphthol
    • DB-083869
    • 1-Naphthol, 3-amino-
    • 1-Naphthalenol, 3-amino-
    • 4-hydroxy-2-napthylamine
    • 4-hydroxy-2-naphthylamine
    • F50945
    • DTXSID60633878
    • MDL: MFCD02181028
    • Inchi: 1S/C10H9NO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H,11H2
    • InChI Key: QMIJLOSXZVDDAT-UHFFFAOYSA-N
    • SMILES: OC1C2C(=CC=CC=2)C=C(N)C=1

Computed Properties

  • Exact Mass: 159.068
  • Monoisotopic Mass: 159.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 15
  • XLogP3: nothing
  • Topological Polar Surface Area: 46.2A^2

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3-aminonaphthalen-1-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:90923-79-8)3-aminonaphthalen-1-ol
Order Number:A901966
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:10
Price ($):783.0
Email:sales@amadischem.com

Additional information on 3-aminonaphthalen-1-ol

3-Aminonaphthalen-1-ol: A Comprehensive Overview

3-Aminonaphthalen-1-ol, also known as 1-hydroxy-3-naphthylamine, is a versatile aromatic amine compound with the CAS number 90923-79-8. This compound has garnered significant attention in recent years due to its unique chemical properties and diverse applications across various industries. The molecule consists of a naphthalene ring system with an amino group (-NH2) at the 3-position and a hydroxyl group (-OH) at the 1-position, making it a valuable intermediate in organic synthesis.

The synthesis of 3-Aminonaphthalen-1-ol typically involves multi-step processes, often starting from naphthalene derivatives. One common approach is the reduction of 3-nitronaphthalen-1-ol, followed by hydrolysis to yield the desired product. Researchers have explored various catalysts and reaction conditions to optimize this process, ensuring high yield and purity. Recent advancements in catalytic systems, such as the use of transition metal catalysts, have significantly improved the efficiency of these reactions.

3-Aminonaphthalen-1-ol finds extensive applications in the pharmaceutical industry, particularly in the synthesis of bioactive compounds. Its ability to act as both a nucleophile and an electrophile makes it a valuable building block in medicinal chemistry. For instance, it has been used in the development of anti-inflammatory agents, where its structure contributes to molecular stability and bioavailability. Additionally, its role in the synthesis of fluorescent probes has been explored, leveraging its aromatic system for sensing applications.

In the field of materials science, 3-Aminonaphthalen-1-ol has been employed as a precursor for advanced materials such as conductive polymers and organic semiconductors. Its electron-rich aromatic system facilitates redox reactions, making it suitable for applications in electronics and energy storage devices. Recent studies have demonstrated its potential in enhancing the performance of organic photovoltaic cells by improving charge transport properties.

The environmental impact of 3-Aminonaphthalen-1-ol has also been a topic of interest. Researchers have investigated its biodegradation pathways under various conditions, aiming to develop sustainable methods for its production and disposal. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation, have been integrated into its synthesis processes to reduce ecological footprint.

In conclusion, 3-Aminonaphthalen-1-ol (CAS No: 90923-79-8) is a multifaceted compound with promising potential across diverse fields. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:90923-79-8)3-aminonaphthalen-1-ol
A901966
Purity:99%
Quantity:1g
Price ($):783.0
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